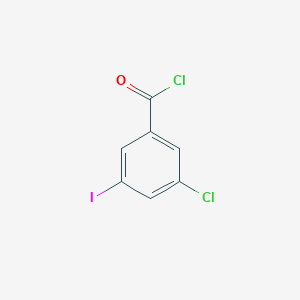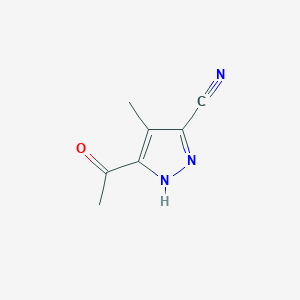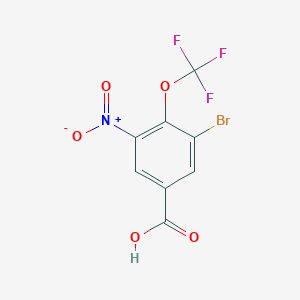
1-(5,6-Dihydroxy-2,7-dimethylbenzofuran-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,6-Dihydroxy-2,7-dimethylbenzofuran-3-yl)ethanone is an organic compound with the molecular formula C12H12O4. This compound belongs to the benzofuran family, which is characterized by a fused benzene and furan ring structure. The presence of hydroxyl groups and methyl substituents on the benzofuran ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6-dihydroxy-2,7-dimethylbenzofuran-3-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,7-dimethylbenzofuran and suitable hydroxylating agents.
Hydroxylation: The introduction of hydroxyl groups at the 5 and 6 positions of the benzofuran ring is achieved through hydroxylation reactions. Common reagents for this step include hydrogen peroxide (H2O2) or other oxidizing agents.
Acylation: The final step involves the acylation of the hydroxylated benzofuran derivative with ethanoyl chloride (CH3COCl) to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient reactions.
Purification: Advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(5,6-Dihydroxy-2,7-dimethylbenzofuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products:
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
1-(5,6-Dihydroxy-2,7-dimethylbenzofuran-3-yl)ethanone has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(5,6-dihydroxy-2,7-dimethylbenzofuran-3-yl)ethanone involves its interaction with molecular targets and pathways, such as:
Molecular Targets: Enzymes, receptors, and cellular proteins.
Pathways: Modulation of oxidative stress pathways, inhibition of inflammatory mediators, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Benzofuran: The parent compound with a similar ring structure but lacking hydroxyl and methyl substituents.
2,3-Dihydroxybenzofuran: A benzofuran derivative with hydroxyl groups at different positions.
2,7-Dimethylbenzofuran: A benzofuran derivative with methyl groups at the same positions but lacking hydroxyl groups.
Uniqueness: 1-(5,6-Dihydroxy-2,7-dimethylbenzofuran-3-yl)ethanone is unique due to the specific positioning of hydroxyl and methyl groups, which imparts distinct chemical and biological properties compared to other benzofuran derivatives.
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
1-(5,6-dihydroxy-2,7-dimethyl-1-benzofuran-3-yl)ethanone |
InChI |
InChI=1S/C12H12O4/c1-5-11(15)9(14)4-8-10(6(2)13)7(3)16-12(5)8/h4,14-15H,1-3H3 |
InChI Key |
UXTGUMOHMXWOTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C1O)O)C(=C(O2)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3AR,6S,6aR)-6-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B12855147.png)
![2'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12855158.png)
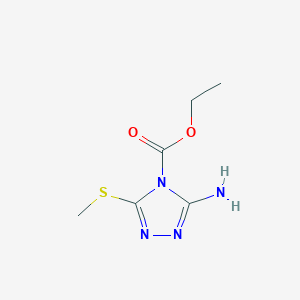
![(4'-Hydroxy-3'-nitro-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12855173.png)

![N-[1-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12855179.png)
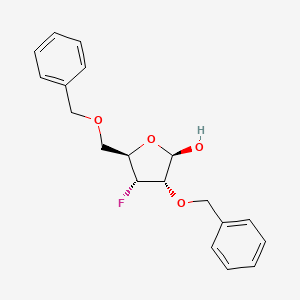
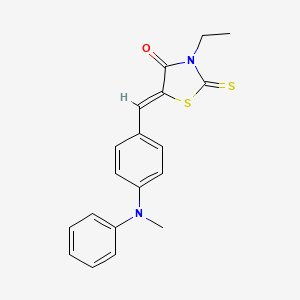
![2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol](/img/structure/B12855196.png)
